molecular formula C23H22FN3O3 B11324271 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11324271
M. Wt: 407.4 g/mol
InChI Key: HOOLKODHBREFHZ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of methoxy and fluorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or other coupling reactions.

    Final Modifications: Any remaining functional groups are introduced or modified to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its unique chemical structure and reactivity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Flumorph: A related compound with similar structural features.

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have comparable reactivity.

    (3,4-Dimethoxyphenyl)(3-fluorophenyl)methanone: Another compound with similar functional groups.

Uniqueness

7-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H22FN3O3/c1-13-22-18(27-23(25-13)26-17-7-5-16(24)6-8-17)10-15(11-19(22)28)14-4-9-20(29-2)21(12-14)30-3/h4-9,12,15H,10-11H2,1-3H3,(H,25,26,27)

InChI Key

HOOLKODHBREFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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